Enzymatic Potency: EMD-1204831 vs. Tepotinib (EMD-1214063) and Other c-Met Inhibitors
EMD-1204831 inhibits c-Met kinase activity with an IC50 of 9 nM, compared to 3 nM for its close analog tepotinib (EMD-1214063) [1]. This ~3-fold difference in potency is reproducible in enzymatic assays. Relative to other clinically advanced c-Met inhibitors, EMD-1204831 exhibits lower potency than capmatinib (IC50 = 0.13 nM) and savolitinib (IC50 = 5 nM) , but is comparable to crizotinib (IC50 = 8-11 nM) .
| Evidence Dimension | c-Met enzymatic IC50 |
|---|---|
| Target Compound Data | 9 nM |
| Comparator Or Baseline | Tepotinib (3 nM); Capmatinib (0.13 nM); Savolitinib (5 nM); Crizotinib (8-11 nM) |
| Quantified Difference | 3-fold less potent than tepotinib; ~69-fold less potent than capmatinib; ~1.8-fold less potent than savolitinib; comparable to crizotinib |
| Conditions | Cell-free enzymatic assay |
Why This Matters
For researchers designing dose-response studies or selecting a tool compound, the moderate potency of EMD-1204831 may be advantageous when aiming to avoid complete target saturation or when comparing effects to higher-potency clinical candidates.
- [1] Bladt F, Faden B, Friese-Hamim M, et al. EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors. Clin Cancer Res. 2013;19(11):2941-2951. doi:10.1158/1078-0432.CCR-12-3247 View Source
